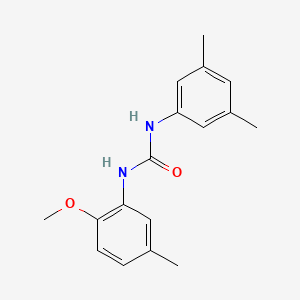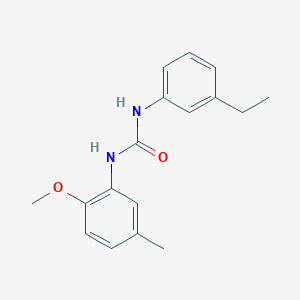
N-(3,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea
Descripción general
Descripción
N-(3,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea, also known as DMP 777, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a urea derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of N-(3,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 777 is not fully understood, but it is believed to work by inhibiting the activity of certain protein kinases that are involved in cellular signaling pathways. This can lead to a range of biochemical and physiological effects, including changes in gene expression and cell growth.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis (programmed cell death). It has also been shown to have anti-inflammatory properties and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 777 in lab experiments is its ability to selectively target specific protein kinases, making it a valuable tool for studying the role of these enzymes in cellular signaling pathways. However, one limitation of using N-(3,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 777 is that it may have off-target effects on other enzymes or pathways, which could complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on N-(3,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 777, including:
1. Further studies to elucidate the mechanism of action of N-(3,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 777 and its effects on cellular signaling pathways.
2. Development of more selective inhibitors of specific protein kinases that can be used in conjunction with N-(3,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 777 to better understand the role of these enzymes in disease.
3. Investigation of the potential therapeutic applications of N-(3,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 777 in the treatment of cancer and other diseases.
4. Exploration of the use of N-(3,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 777 as a tool for studying the regulation of gene expression and other cellular processes.
In conclusion, N-(3,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 777 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. While there are some limitations to its use, there are also many potential future directions for research on this compound.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-N'-(2-methoxy-5-methylphenyl)urea 777 has been used in a number of scientific research applications, including as a tool for studying the role of protein kinases in cellular signaling pathways. It has also been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-5-6-16(21-4)15(10-11)19-17(20)18-14-8-12(2)7-13(3)9-14/h5-10H,1-4H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQNJZCJFOREUFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B4281708.png)
![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4281710.png)
![3-(5-bromo-2-furyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4281725.png)
![N-{3-[N-(2-hydroxy-3-methylbenzoyl)ethanehydrazonoyl]phenyl}methanesulfonamide](/img/structure/B4281727.png)
![4-fluoro-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzenesulfonohydrazide](/img/structure/B4281729.png)
![N-(3-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4281736.png)
![methyl 2-(1-{4-[(5-bromo-2-furoyl)amino]phenyl}ethylidene)hydrazinecarboxylate](/img/structure/B4281743.png)
![ethyl 2-{[(8-ethoxy-2-imino-2H-chromen-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4281751.png)
![N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4281759.png)
![N-(2-chloro-5-nitrophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4281766.png)


![N-(2-chloro-3-pyridinyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4281800.png)
![N-(4-methylphenyl)-2-{[4-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4281802.png)